N-tert-Butylglycine sodium

Description

Contextualization within the Chemistry of N-Substituted Glycines

N-tert-Butylglycine sodium belongs to the broader class of compounds known as N-substituted glycines. In these molecules, the nitrogen atom of the glycine (B1666218) backbone is functionalized with a substituent group, in this case, a tert-butyl group. drugbank.com This substitution fundamentally alters the properties of the parent glycine molecule. Unlike natural amino acids which are C-substituted derivatives of glycine, N-substitution prevents the formation of hydrogen bonds at the nitrogen position. drugbank.comacs.org

A significant area of research involving N-substituted glycines is the development of "peptoids," which are oligomers of N-substituted glycines. nih.govresearchgate.net These structures are mimics of natural peptides but exhibit enhanced stability towards proteolytic degradation, a common issue with peptide-based therapeutics. nih.govresearchgate.net The nature of the N-substituent, such as the tert-butyl group in N-tert-Butylglycine, plays a crucial role in determining the properties of the resulting peptoid. For instance, the lipophilicity and steric bulk of the substituent can influence the conformational preferences and biological activity of the polymer. acs.org The introduction of bulky aliphatic groups like tert-butyl can increase the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes. acs.org

Significance in the Design and Synthesis of Peptidomimetics and Unnatural Amino Acids

The unique structural features of N-tert-Butylglycine make it a valuable component in the design and synthesis of peptidomimetics and unnatural amino acids. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as stability and oral bioavailability. sigmaaldrich.com The incorporation of N-tert-Butylglycine into a peptide sequence introduces a non-natural element that can confer resistance to enzymatic degradation. nih.govgoogle.com

Furthermore, N-tert-Butylglycine serves as a precursor for the synthesis of other unnatural amino acids. nih.gov These non-proteinogenic amino acids are powerful tools for probing protein structure and function, as well as for developing novel therapeutic agents. sigmaaldrich.com The tert-butyl group can be strategically employed to introduce steric bulk into a specific position within a peptide, thereby influencing its three-dimensional structure and its interaction with biological targets. nih.govacs.org For example, the introduction of bulky side chains has been shown to be a successful strategy for creating more rigid and potent peptidomimetics of peptide hormones. nih.gov Research has demonstrated the successful incorporation of tert-butylglycine into peptides, highlighting its utility in creating analogs of biologically active peptides with potentially improved pharmacological profiles. nih.gov

Historical Development of Research on N-tert-Butylglycine Derivatives

The field of N-substituted glycines and their oligomers, known as peptoids, emerged from the work of R. N. Zuckermann and his colleagues in 1992. nih.govresearchgate.net Their initial reports laid the groundwork for a new class of peptide mimics with significant potential in drug discovery and materials science. nih.gov Since these pioneering studies, research into N-substituted glycines, including derivatives like N-tert-Butylglycine, has steadily grown.

Initially, the focus was on the synthesis of short peptoid oligomers for use in combinatorial libraries to screen for new drug leads. researchgate.net Over time, the synthetic methodologies have advanced, allowing for the creation of much longer and more complex peptoid structures. researchgate.net The exploration of N-substituted glycines with chiral side chains has also opened up new avenues for creating stably folded, helical structures with defined three-dimensional shapes. nih.gov This historical progression highlights the expanding toolkit available to chemists for creating novel polymers and functional molecules based on the N-substituted glycine scaffold, with N-tert-Butylglycine and its derivatives playing a role in this ongoing development.

Data Tables

Table 1: Physicochemical Properties of N-tert-Butylglycine Sodium and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Solubility in Water | pKa (Predicted) |

| N-tert-Butylglycine Sodium | C₆H₁₂NNaO₂ | 153.16 | White solid | Soluble chembk.comguidechem.com | 2.37 ± 0.10 chembk.comguidechem.com |

| N-tert-Butylglycine | C₆H₁₃NO₂ | 131.17 | Crystalline powder | 43 g/L (25 °C) guidechem.com | - |

| N-tert-Butylglycine hydrochloride | C₆H₁₄ClNO₂ | 167.63 | - | - | - |

Table 2: Summary of Key Research Findings

| Research Area | Key Finding | Significance |

| Chemistry of N-Substituted Glycines | N-substitution on the glycine backbone prevents hydrogen bond donation and increases resistance to proteolytic decay. drugbank.comnih.gov | Enables the creation of stable peptide mimics (peptoids) for therapeutic applications. |

| Peptidomimetics | The bulky tert-butyl group of N-tert-Butylglycine can be used to introduce steric hindrance and control the conformation of peptide analogs. nih.govnih.gov | Allows for the design of more potent and selective peptidomimetics. |

| Unnatural Amino Acids | N-tert-Butylglycine is a building block for creating unnatural amino acids that can be incorporated into peptides. sigmaaldrich.comnih.gov | Expands the chemical diversity of peptides for studying biological processes and developing new drugs. |

| Historical Context | The first reports on N-substituted glycine oligomers (peptoids) were published in 1992 by Zuckermann et al. nih.govresearchgate.net | Marks the beginning of a significant field of research in polymer chemistry and drug discovery. |

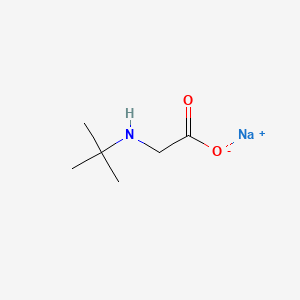

Structure

3D Structure of Parent

Properties

CAS No. |

1011401-89-0 |

|---|---|

Molecular Formula |

C6H12NNaO2 |

Molecular Weight |

153.15 g/mol |

IUPAC Name |

sodium;2-(tert-butylamino)acetate |

InChI |

InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |

InChI Key |

AAPQJQRIUSSYBB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)NCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation of N Tert Butylglycine and Its Sodium Salt

Direct Synthesis Approaches to N-tert-Butylglycine and its Sodium Salt

Direct synthetic methods provide the most straightforward pathways to N-tert-butylglycine and its corresponding sodium salt. These approaches often involve the formation of the nitrogen-carbon bond as a key step.

Glycine-Based Alkylation Strategies with tert-Butyl Halides

The N-alkylation of glycine (B1666218) or its derivatives with tert-butyl halides represents a direct approach to forming the N-tert-butylglycine scaffold. This method is based on the nucleophilic substitution reaction where the amino group of glycine attacks the electrophilic carbon of the tert-butyl halide. However, the direct alkylation of glycine with tert-butyl halides can be challenging due to the steric hindrance of the tert-butyl group and the potential for over-alkylation.

A common strategy involves the use of a protected glycine equivalent, where the carboxylic acid group is esterified to enhance solubility in organic solvents and to prevent unwanted side reactions. The general reaction can be represented as:

H₂N-CH₂-COOR + (CH₃)₃C-X → (CH₃)₃C-NH-CH₂-COOR + HX

Where R is an alkyl or aryl group and X is a halide (Cl, Br, I).

Alternative approaches to N-alkylation of α-amino acids include nucleophilic substitution with alkyl halides nih.govmdpi.com. While direct alkylation with tert-butyl halides is a known method, more efficient syntheses of N-alkylated glycine derivatives have been developed. One such method involves the reaction of chloroacetic acid with an excess of the corresponding alkylamine in an aqueous solution mdpi.com. This approach, while not a direct use of a tert-butyl halide with glycine, achieves the same N-tert-butylglycine product through a related alkylation strategy.

Green Chemistry Approaches for N-Substituted Glycine Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of N-substituted glycine derivatives, including N-tert-butylglycine, green chemistry principles have been successfully applied. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation unibo.it.

One notable green synthesis of N-tert-butylglycine involves the reaction of an aqueous solution of chloroacetic acid with tert-butylamine (B42293) in water nih.govacs.org. This method avoids the use of toxic organic solvents, which are common in traditional organic syntheses nih.govacs.org. The reaction proceeds by dissolving chloroacetic acid in water, followed by the dropwise addition of the alkylamine, also in water, typically in an ice bath to control the exothermic reaction. The mixture is then stirred for an extended period, after which the water is removed to yield the desired N-alkylated glycine derivative nih.govacs.org.

This aqueous-based synthesis offers several advantages, including operational simplicity, reduced environmental impact, and often results in high yields of the desired product nih.govacs.org. The characterization of N-tert-butylglycine synthesized via this method has been confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR nih.govacs.orgacs.orgnih.gov.

A study detailing this green synthesis reported a 63% yield for N-tert-butylglycine hydrochloride nih.gov. The synthesized compound was characterized by a melting point of 133 °C nih.gov.

| Parameter | Value | Reference |

| Yield | 63% | nih.gov |

| Melting Point | 133 °C | nih.gov |

| Solvent | Water | nih.govacs.org |

Base-Mediated Synthesis of N-tert-Butylglycine Sodium

The synthesis of the sodium salt of N-tert-butylglycine is a straightforward acid-base reaction. N-tert-butylglycine, being an amino acid, is an amphoteric molecule containing both a carboxylic acid group and an amino group. The carboxylic acid moiety can be deprotonated by a suitable base to form the corresponding carboxylate salt.

The preparation of N-tert-butylglycine sodium typically involves treating N-tert-butylglycine with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is generally carried out in a suitable solvent, often water or an alcohol, in which both the amino acid and the base are soluble.

The general reaction is as follows:

(CH₃)₃C-NH-CH₂-COOH + NaOH → (CH₃)₃C-NH-CH₂-COONa + H₂O

The completion of the reaction can be monitored by a change in pH. The resulting sodium salt is typically isolated by evaporation of the solvent. This method is a standard and widely used procedure for the preparation of sodium salts of carboxylic acids, including amino acids.

Synthesis of N-tert-Butylglycine Esters and Protected Derivatives

For applications in peptide synthesis and other complex organic transformations, it is often necessary to protect the reactive functional groups of N-tert-butylglycine, namely the carboxylic acid and the secondary amine.

tert-Butyl Esterification Methodologies

The protection of the carboxylic acid group of N-tert-butylglycine as a tert-butyl ester is a common strategy in peptide synthesis researchgate.net. The tert-butyl ester group is advantageous because it can be removed under acidic conditions, which are orthogonal to the basic conditions used for the removal of the Fmoc protecting group from the amino group orgsyn.org.

Several methods exist for the tert-butyl esterification of amino acids. One common approach is the acid-catalyzed addition of the N-protected amino acid to isobutene orgsyn.org. Another method involves the reaction of the N-protected amino acid with a tert-butylating agent, such as tert-butyl bromide or tert-butyl chloroacetate (B1199739), in the presence of a base researchgate.netprepchem.comgoogle.com.

For instance, N-butylglycine tert-butyl ester has been synthesized by reacting butylamine (B146782) with tert-butyl chloroacetate prepchem.com. A similar strategy can be envisioned for the synthesis of N-tert-butylglycine tert-butyl ester. Furthermore, a process for the synthesis of tert-butyl glycinate (B8599266) has been described which can be further N-protected google.com. This tert-butyl glycinate can then be N-alkylated to form N-tert-butylglycine tert-butyl ester.

| Method | Reagents | Key Features |

| Acid-catalyzed addition | N-protected N-tert-butylglycine, Isobutene, Acid catalyst | Direct addition to the double bond. |

| Alkylation | N-tert-butylglycine, tert-Butyl bromide, Base | Nucleophilic substitution reaction. |

| From Glycine tert-butyl ester | Glycine tert-butyl ester, tert-Butyl halide, Base | Two-step process involving initial esterification of glycine. |

N-Protection Strategies (e.g., Isoindolinone, Boc, Fmoc)

Isoindolinone Protection: The isoindolinone group can serve as a protecting group for the nitrogen atom of a glycine equivalent. This protected scaffold can then be selectively alkylated at the α-methylene position. The N-isoindolinone group can subsequently be converted to the more readily cleavable N-phthaloyl group through a selective benzylic oxidation nih.gov. This strategy allows for the construction of various α-amino acid derivatives nih.gov.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines total-synthesis.comwikipedia.org. The introduction of the Boc group onto the nitrogen of N-tert-butylglycine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine (B128534) total-synthesis.comfishersci.co.uk. The Boc group is stable under a variety of reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) total-synthesis.comwikipedia.org. This orthogonality makes it a valuable tool in multi-step syntheses total-synthesis.com.

| Reagent | Base | Solvent |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/Dioxane |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) |

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis seplite.com. In contrast to the Boc group, the Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF) seplite.com. This allows for an orthogonal protection strategy when used in conjunction with acid-labile side-chain and C-terminal protecting groups, such as the tert-butyl ester seplite.com. The Fmoc group is introduced by reacting N-tert-butylglycine with Fmoc-chloride or Fmoc-succinimide ester in the presence of a base google.comchemimpex.com.

The use of Fmoc-protected amino acids is particularly prevalent in solid-phase peptide synthesis (SPPS) due to the mild deprotection conditions, which help to minimize side reactions seplite.com.

Derivatization and Functionalization of the N-tert-Butylglycine Backbone

The structure of N-tert-butylglycine allows for chemical modifications at several positions, enabling the synthesis of a wide array of derivatives. These transformations are key to developing new materials and pharmacologically relevant compounds.

Side-Chain Elaboration via C-Alkylation (e.g., Propargylation)

The introduction of functional groups onto the carbon backbone of N-tert-butylglycine, known as C-alkylation, is a powerful strategy for creating structural diversity. Propargylation, the addition of a propargyl group, is a noteworthy example of such a modification. This process typically involves the use of propargyl halides or other propargylating agents to introduce an alkyne functionality. This alkyne group can then serve as a handle for further chemical transformations through click chemistry or other alkyne-specific reactions.

While the direct C-alkylation of the N-tert-butylglycine backbone is a potential route for derivatization, much of the existing research focuses on the propargylation of related structures like aldehydes, ketones, and imines to generate precursors for more complex molecules. nih.govsemanticscholar.org For instance, the asymmetric propargylation of N-alkyl and N-aryl aldimines using propargyl borolanes has been shown to produce chiral propargylamine (B41283) scaffolds with good to high asymmetric induction. nih.gov Similarly, the indium-mediated N-propargylation of chiral N-tert-butanesulfinyl ketimines with trimethylsilylpropargyl bromide yields enantioenriched homopropargylic amines. semanticscholar.org These methods highlight the utility of propargylation in synthesizing chiral building blocks.

| Alkylation Method | Substrate | Reagent | Product | Key Findings |

|---|---|---|---|---|

| Asymmetric Propargylation | N-alkyl and N-aryl aldimines | Propargyl borolanes | Chiral propargylamine scaffolds | Produces chiral products with good to high asymmetric induction. nih.gov |

| Indium-Mediated N-Propargylation | Chiral N-tert-butanesulfinyl ketimines | Trimethylsilylpropargyl bromide | Enantioenriched homopropargylic amines | Yields products with excellent diastereomeric ratios. semanticscholar.org |

Formation of Amides and Esters for Analogues

The carboxylic acid and secondary amine functionalities of N-tert-butylglycine are readily converted into a variety of amides and esters, leading to a wide range of analogues. The synthesis of N-tert-butylglycine esters, such as the tert-butyl ester, is a common strategy to protect the carboxylic acid group during further chemical modifications or to enhance the lipophilicity of the molecule. google.comprepchem.comorgsyn.orggoogle.com For example, N-butylglycine tert-butyl ester can be synthesized by reacting butylamine with tert-butyl chloroacetate. prepchem.com

Amide formation is another important derivatization route. N-acetyl, tert-butyl amide derivatives of various amino acids have been synthesized, demonstrating the feasibility of forming amides from the carboxyl group. nih.gov These reactions typically involve coupling the N-protected amino acid with an amine in the presence of a coupling agent. The synthesis of N-protected tert-butyl glycinate has been achieved by reacting tert-butyl glycinate with an amino-protecting agent. google.com

| Derivative | Synthetic Approach | Reactants | Significance |

|---|---|---|---|

| N-butylglycine tert-butyl ester | Nucleophilic substitution | Butylamine, tert-butyl chloroacetate | Creation of an ester analogue with increased lipophilicity. prepchem.com |

| N-protected tert-butyl glycinate | Amine protection | tert-butyl glycinate, amino protective agent | Protection of the amino group for further synthesis steps. google.com |

| N-acetyl, tert-butyl amide derivatives | Amide coupling | N-acetyl amino acid, tert-butylamine | Formation of amide analogues for various applications. nih.gov |

Preparation of N-Carboxyanhydrides (NCAs) and N-Thiocarboxyanhydrides (NTAs) for Polymerization

N-tert-Butylglycine and other N-substituted glycines can be converted into N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NTAs), which are important monomers for the synthesis of polypeptoids through ring-opening polymerization (ROP). nsf.govacs.org Polypeptoids are a class of polymers that are structurally similar to polypeptides but have side chains attached to the backbone nitrogen atoms rather than the α-carbon. This structural difference imparts unique properties, such as enhanced solubility and resistance to proteolytic degradation.

The synthesis of NCAs from amino acids is often achieved through phosgenation. wikipedia.org An improved method involves treating an unprotected amino acid with phosgene (B1210022) or its trimer. wikipedia.orgmdpi.com NTAs are considered more stable alternatives to NCAs and can be synthesized from N-substituted glycines. acs.org For example, N-butylglycine NTA (NBG-NTA) has been synthesized from N-butylglycine hydrochloride. acs.org

The ring-opening polymerization of these monomers can be initiated by various species, including primary amines and rare earth borohydrides, to produce well-defined polypeptoids with controlled molecular weights and narrow molecular weight distributions. nsf.govacs.org For instance, the polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) initiated by primary amines yields poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with a narrow molecular weight distribution. nsf.govnsf.gov Similarly, rare earth borohydrides have been used to initiate the polymerization of sarcosine (B1681465) NTA and NBG-NTA to achieve high molecular weight polypeptoids. acs.org The polymerization of NTAs can be promoted by the addition of acetic acid in polar amide solvents. acs.org

| Monomer | Synthetic Method | Polymerization Initiator/Promoter | Resulting Polymer | Key Findings |

|---|---|---|---|---|

| N-Carboxyanhydride (NCA) | Phosgenation of the corresponding N-substituted glycine. wikipedia.org | Primary amines. nsf.gov | Polypeptoid. | Allows for the synthesis of well-defined polymers with controlled molecular weights. nsf.govnsf.gov |

| N-Thiocarboxyanhydride (NTA) | Synthesized from the corresponding N-substituted glycine hydrochloride. acs.org | Rare earth borohydrides, Acetic acid (promoter). acs.orgacs.org | Polypeptoid. | NTAs are more stable than NCAs and can be polymerized to high molecular weights. acs.org Polymerization can be accelerated in polar solvents with an acid promoter. acs.org |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For N-tert-Butylglycine sodium, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of distinct types of protons, their electronic environment, and the connectivity between neighboring protons. The structure of N-tert-Butylglycine sodium features three chemically distinct proton environments.

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are not adjacent to any other non-equivalent protons, so their signal is expected to be a sharp singlet. This signal typically appears in the upfield region of the spectrum, around 1.0–1.3 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are adjacent to the nitrogen atom and the carboxylate group. They are chemically equivalent and have no adjacent non-equivalent protons, resulting in a singlet. Due to the proximity of the electronegative nitrogen atom, this signal is expected to appear further downfield, typically in the range of 3.0–3.5 ppm.

Amine Proton (-NH-): The single proton on the nitrogen atom would typically appear as a broad singlet. Its chemical shift can vary significantly depending on solvent, concentration, and temperature. In deuterated solvents like D₂O, this proton would exchange with deuterium (B1214612) and the signal would disappear, a common method for its identification.

The relative integration of the signals would confirm the proton count, with an expected ratio of 9:2 for the tert-butyl to methylene protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for N-tert-Butylglycine sodium

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | 1.0 - 1.3 | Singlet (s) | 9H |

| Methylene (-CH₂-) | 3.0 - 3.5 | Singlet (s) | 2H |

| Amine (-NH-) | Variable | Broad Singlet (br s) | 1H |

Carbon (¹³C) NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups). The N-tert-Butylglycine sodium molecule contains four distinct carbon environments.

Carboxylate Carbon (-COO⁻): This carbon is part of the carboxylate group and is the most deshielded, meaning its signal will appear furthest downfield, typically in the range of 170–185 ppm.

Quaternary Carbon (-C(CH₃)₃): The central carbon of the tert-butyl group is bonded to three other methyl carbons and the nitrogen atom. Its signal is expected around 50–60 ppm.

Methylene Carbon (-CH₂-): This carbon is situated between the nitrogen atom and the carboxylate group. Its resonance is predicted to be in the 40–50 ppm range.

Methyl Carbons (-CH₃): The three methyl carbons of the tert-butyl group are equivalent and will produce a single signal in the most upfield region of the spectrum, typically between 25–30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-tert-Butylglycine sodium

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylate (-C OO⁻) | 170 - 185 |

| Quaternary (-C (CH₃)₃) | 50 - 60 |

| Methylene (-C H₂-) | 40 - 50 |

| Methyl (-C H₃) | 25 - 30 |

While solution-state NMR provides sharp, well-resolved spectra for dissolved samples, Solid-State NMR (SSNMR) is essential for characterizing materials in their solid form. nih.govnsf.gov This technique is particularly valuable for studying the structure and dynamics of polymeric materials or drug-polymer dispersions. nih.gov

If N-tert-Butylglycine sodium were formulated into a polymeric matrix, SSNMR could elucidate several key properties. mdpi.com The technique can distinguish between crystalline and amorphous phases within the solid, as crystalline materials typically give sharper lines, while amorphous materials produce broader signals. nsf.gov Furthermore, advanced SSNMR experiments can probe the spatial proximity between the compound and the polymer, revealing intermolecular interactions that are critical for the stability and properties of the composite material. nih.govmdpi.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to enhance the signal of low-abundance nuclei like ¹³C and provide structural information. nih.gov Although powerful, no specific SSNMR studies have been published for polymeric forms of N-tert-Butylglycine sodium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. nih.govacdlabs.com For N-tert-Butylglycine sodium (formula weight: 153.15 g/mol ), analysis by ESI-MS would be expected to produce several characteristic ions depending on the mode of operation.

Positive Ion Mode: In this mode, positively charged ions are detected. The primary ion expected for N-tert-Butylglycine sodium would be the sodium salt adduct with an additional sodium cation, [C₆H₁₂NNaO₂ + Na]⁺, which would have an m/z of approximately 176.1. It is also common to observe the protonated parent molecule, [C₆H₁₃NO₂ + H]⁺, at m/z ≈ 132.2, and the sodiated parent molecule, [C₆H₁₃NO₂ + Na]⁺, at m/z ≈ 154.2. researchgate.netelectronicsandbooks.com

Negative Ion Mode: In this mode, the deprotonated parent molecule, [C₆H₁₃NO₂ - H]⁻, would be the most prominent ion, corresponding to the N-tert-butylglycinate anion with an expected m/z of approximately 130.2.

Table 3: Predicted ESI-MS Ions for N-tert-Butylglycine sodium

| Ionization Mode | Predicted Ion | Formula of Ion | Predicted m/z (Nominal Mass) |

| Positive | Sodium Salt + Na⁺ | [C₆H₁₂NNa₂O₂]⁺ | 176 |

| Positive | Parent Molecule + Na⁺ | [C₆H₁₃NNaO₂]⁺ | 154 |

| Positive | Parent Molecule + H⁺ | [C₆H₁₄NO₂]⁺ | 132 |

| Negative | Parent Molecule - H⁻ | [C₆H₁₂NO₂]⁻ | 130 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. wiley-vch.demdpi.com The theoretical monoisotopic mass of the neutral parent molecule, N-tert-Butylglycine (C₆H₁₃NO₂), is 131.09463 u.

By comparing the experimentally measured exact mass of an ion to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. For example, an ion with a nominal mass of 154 could correspond to many different formulas, but a measured HRMS value of 154.0895 would uniquely confirm the formula [C₆H₁₃NNaO₂]⁺. drug-dev.com This capability is crucial for definitively identifying the compound and distinguishing it from other substances with the same nominal mass. wiley-vch.demdpi.com

Table 4: Predicted HRMS Data for N-tert-Butylglycine sodium Adducts

| Predicted Ion | Formula of Ion | Theoretical m/z (Exact Mass) |

| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | 132.09973 |

| [M+Na]⁺ | [C₆H₁₃NNaO₂]⁺ | 154.08162 |

| [M-H]⁻ | [C₆H₁₂NO₂]⁻ | 130.08408 |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS for Polymers

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers, providing detailed information on molecular weight distribution, the mass of repeating monomer units, and the identity of polymer end-groups. This method is particularly effective for polymers with a low polydispersity index (PDI ≤ 1.3), as it can resolve individual oligomer chains.

In the context of polymers functionalized with N-tert-Butylglycine sodium, MALDI-TOF MS serves as a critical tool for verifying the successful incorporation of the amino acid moiety as an end-group. For instance, if N-tert-Butylglycine is used to terminate a polymer chain, such as polyethylene (B3416737) glycol (PEG), MALDI-TOF MS can confirm the covalent attachment and determine the efficiency of the end-capping reaction.

The analysis involves co-crystallizing the polymer sample with a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationization agent. For most synthetic polymers, ionization occurs via cationization, often with sodium ions (Na+) or silver ions (Ag+), which are either present as impurities or added intentionally. The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) complexed with a cation. The mass difference between adjacent peaks reveals the mass of the polymer's repeating unit.

The absolute mass of each peak can be used to identify the end-groups. The theoretical mass of a polymer chain is calculated using the formula:

m/z = (Mass of Initiator/End-Group 1) + (n × Mass of Repeating Unit) + (Mass of End-Group 2) + (Mass of Cation)

By comparing the observed m/z values with the theoretical calculations for a polymer terminated with an N-tert-Butylglycine group, researchers can confirm the structure. This is especially valuable because the low concentration of end-groups relative to the polymer backbone makes them difficult to detect by other methods like NMR spectroscopy. Research has shown that end-group chemistry can influence ionization efficiency, which must be considered for quantitative assessments. For polymers with broader molecular weight distributions (PDI > 1.2), the polymer sample can first be fractionated by Gel Permeation Chromatography (GPC), and the fractions can then be analyzed by MALDI-TOF MS to obtain accurate mass information.

Table 1: Representative MALDI-TOF MS Data for PEG Terminated with N-tert-Butylglycine This table presents hypothetical data for a polyethylene glycol (PEG) polymer with one hydroxyl end-group and one N-tert-Butylglycine end-group, ionized with Na+.

| Observed m/z | Number of Repeat Units (n) | Calculated Mass | Assignment |

| 1056.6 | 20 | 1056.59 | [Na+ + HO-(C₂H₄O)₂₀-C₆H₁₂NO₂] |

| 1100.6 | 21 | 1100.61 | [Na+ + HO-(C₂H₄O)₂₁-C₆H₁₂NO₂] |

| 1144.7 | 22 | 1144.64 | [Na+ + HO-(C₂H₄O)₂₂-C₆H₁₂NO₂] |

| 1188.7 | 23 | 1188.67 | [Na+ + HO-(C₂H₄O)₂₃-C₆H₁₂NO₂] |

| 1232.7 | 24 | 1232.69 | [Na+ + HO-(C₂H₄O)₂₄-C₆H₁₂NO₂] |

| Note: Calculated Mass based on: Mass of H (1.01), O (16.00), C₂H₄O (44.03), C₆H₁₂NO₂ (N-tert-Butylglycine end-group, 130.17), Na (22.99). |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the molecular structure.

For N-tert-Butylglycine sodium, the FT-IR spectrum provides direct evidence for its key structural features. The spectrum is typically divided into two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹), which is unique to the molecule as a whole.

The primary functional groups in N-tert-Butylglycine sodium and their expected absorption bands are:

N-H Group: The secondary amine exhibits a stretching vibration. This peak is typically of medium intensity and can be found in the 3300–3500 cm⁻¹ range.

C-H Bonds: The tert-butyl and methylene groups give rise to stretching vibrations just below 3000 cm⁻¹. Characteristic bending vibrations for the tert-butyl group, such as symmetric and asymmetric bending, appear in the fingerprint region, often around 1390 cm⁻¹ and 1365 cm⁻¹.

Carboxylate Group (COO⁻): As a salt, the carboxylate group is a dominant feature. It displays two characteristic stretching vibrations: an asymmetric stretch (strong intensity) typically between 1610–1550 cm⁻¹ and a symmetric stretch (medium intensity) between 1420–1300 cm⁻¹.

C-N Bond: The stretching vibration of the carbon-nitrogen bond is expected in the 1200-1020 cm⁻¹ range.

By analyzing the positions, intensities, and shapes of these absorption bands, FT-IR spectroscopy allows for rapid confirmation of the chemical identity and integrity of N-tert-Butylglycine sodium.

Table 2: Predicted Characteristic FT-IR Absorption Bands for N-tert-Butylglycine Sodium

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2970 | Strong |

| C=O (Carboxylate) | Asymmetric Stretch | 1550 - 1610 | Strong |

| C-H (tert-Butyl) | Bending | 1365 - 1395 | Medium-Strong |

| C=O (Carboxylate) | Symmetric Stretch | 1300 - 1420 | Medium |

| C-N | Stretch | 1020 - 1200 | Medium |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and identifying and quantifying any impurities. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a compound like N-tert-Butylglycine sodium, HPLC is essential for quality control, ensuring that the substance meets required purity specifications. Patent literature demonstrates that HPLC is routinely used to confirm the purity of related N-protected tert-butyl glycinate (B8599266) compounds, achieving purities above 99%.

A typical method for analyzing N-tert-Butylglycine sodium would be reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water, often with a pH-adjusting buffer or ion-pairing agent to ensure consistent ionization and good peak shape.

During an analysis, a dissolved sample is injected into the system. The N-tert-Butylglycine sodium, being a polar compound, will have a relatively short retention time, eluting quickly from the nonpolar column. Any less polar impurities, such as unreacted starting materials or by-products from synthesis, will interact more strongly with the stationary phase and thus have longer retention times. A detector, commonly a UV-Vis detector or a mass spectrometer (LC-MS), records the signal as the components elute. The resulting chromatogram shows peaks corresponding to each separated substance. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the compound.

Table 3: Typical HPLC Method Parameters for Purity Analysis of N-tert-Butylglycine Sodium

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. However, amino acids like N-tert-Butylglycine are non-volatile due to their polar, zwitterionic nature in their free acid form, making them unsuitable for direct GC analysis. Therefore, a chemical modification step known as derivatization is required to increase their volatility.

A common and effective derivatization strategy for amino acids is silylation. This involves reacting the amino acid with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent replaces the active hydrogen atoms on the amine and carboxyl functional groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This reaction neutralizes the polar functional groups, significantly increasing the molecule's volatility and thermal stability. The resulting TBDMS derivative of N-tert-Butylglycine can then be readily analyzed by GC-MS.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As the derivative elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification. The mass spectrum of the TBDMS derivative of N-tert-Butylglycine would show a characteristic molecular ion peak and specific fragment ions, such as the loss of a tert-butyl group ([M-57]⁺) or a methyl group ([M-15]⁺), confirming its structure.

Table 4: Derivatization and GC-MS Analysis of N-tert-Butylglycine

| Step | Description |

| 1. Sample Preparation | The N-tert-Butylglycine sodium sample is first converted to its free acid form and thoroughly dried. |

| 2. Derivatization | The dried residue is reacted with MTBSTFA in a suitable solvent (e.g., acetonitrile) and heated (e.g., 70-100 °C) to form the di-TBDMS derivative. |

| 3. GC Separation | The derivatized sample is injected onto a capillary GC column (e.g., DB-5ms) with a programmed temperature ramp to separate the analyte from other components. |

| 4. MS Detection | Electron Impact (EI) or Chemical Ionization (CI) is used to ionize the eluting compound, and a mass analyzer detects the resulting ions to generate a mass spectrum for identification. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates macromolecules based on their hydrodynamic volume, or size in solution. This allows for the determination of critical polymer properties such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

In research involving N-tert-Butylglycine sodium, GPC would be employed to analyze polymers that have been synthesized using a derivative of this compound, for example, as part of an initiator, a monomer, or a chain transfer agent. The molecular weight distribution of a polymer is directly related to its physical and mechanical properties, so understanding this distribution is crucial for controlling the final material's performance.

The GPC analysis involves dissolving the polymer in a suitable solvent and pumping the solution through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller polymer coils can penetrate the pores to varying degrees, leading to a longer path and later elution. A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes. The system is calibrated using polymer standards of known molecular weights to create a calibration curve of retention time versus log(molecular weight). By comparing the retention time of the sample polymer to this curve, its molecular weight distribution can be accurately determined.

Table 5: Representative GPC Data for a Polymer Synthesized with an N-tert-Butylglycine-based Initiator

| Parameter | Value | Description |

| Mₙ (Number-Average Molecular Weight) | 8,500 g/mol | Represents the average molecular weight calculated by counting the number of molecules of each size. |

| Mₙ (Weight-Average Molecular Weight) | 9,700 g/mol | Represents the average molecular weight where larger molecules contribute more significantly to the average. |

| PDI (Polydispersity Index) | 1.14 | The ratio of Mₙ/Mₙ, indicating the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution. |

| Peak Retention Time | 18.5 min | The time at which the highest concentration of the polymer elutes from the column. |

Applications in Advanced Chemical Synthesis and Material Science

N-tert-Butylglycine as a Monomer in Polypeptoid Synthesis

Polypeptoids, or poly-N-substituted glycines, are a class of polymers that are structurally similar to peptides but feature side chains attached to the backbone nitrogen atoms rather than the α-carbons. nih.govosti.gov This modification imparts unique properties, including resistance to proteolytic degradation. nih.govosti.gov N-tert-Butylglycine is a valuable monomer in the synthesis of these polymers, enabling the creation of materials with specific secondary structures and properties.

Ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (R-NCAs or NNCAs) and their sulfur analogues, N-thiocarboxyanhydrides (NTAs), are primary methods for producing high molecular weight polypeptoids. mdpi.comresearchgate.net While the structural diversity of N-substituents has traditionally been limited to hydrocarbons and other simple groups, recent advancements have enabled the polymerization of monomers with functional groups, such as esters. lsu.edu

For instance, N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) N-carboxyanhydride (tBuO2Pr-NCA), a monomer featuring a protected carboxyl group, has been successfully polymerized using primary amine initiators. researchgate.netrsc.orgnsf.gov This controlled polymerization yields well-defined polymers with predictable molecular weights and narrow molecular weight distributions (PDI = 1.003–1.026). researchgate.netrsc.orgnsf.gov The tert-butyl ester group can be easily removed under mild acidic conditions to yield a pH-responsive peptoid-based polyacid, which is a structural mimic of poly(L-glutamic acid). lsu.edunsf.gov

Similarly, the polymerization of N-butyl N-carboxyanhydride (Bu-NCA) has been achieved using various initiators and promoters, such as N-heterocyclic carbenes (NHCs) or alcohol initiators with a 1,1,3,3-tetramethylguanidine (B143053) (TMG) promoter, to produce poly(N-butylglycine) with controlled molecular weights. lsu.eduacs.org N-substituted glycine NTAs are considered promising alternatives to NCAs due to their stability and potential for mass production. researchgate.net Polymerization of NNTAs in polar amide solvents, which are often necessary for biological macromolecules, can be challenging but has been shown to be promoted by the presence of acid. acs.org

| Monomer | Initiator/Promoter | Resulting Polymer | Key Findings |

|---|---|---|---|

| N-(3-tert-butoxy-3-oxopropyl) glycine NCA | Primary amines (e.g., benzylamine) | Poly(N-(3-tert-butoxy-3-oxopropyl) glycine) | Controlled polymerization with narrow PDI (1.003–1.026); tert-butyl group allows for post-polymerization deprotection to form a polyacid. rsc.orgnsf.gov |

| N-butyl N-carboxyanhydride (Bu-NCA) | N-Heterocyclic carbenes (NHCs) | Cyclic poly(N-butyl glycine)s | Control over molecular weight is highly dependent on the solvent and NHC structure. acs.org |

| N-butyl N-carboxyanhydride (Bu-NCA) | Alcohol initiators / TMG | Poly(N-butylglycine) | Produces polymers with controlled molecular weight (Mn = 2.9-20.5 kg mol-1) and narrow PDI (1.04-1.08). lsu.edu |

The solid-phase submonomer synthesis method is a robust and versatile technique for creating sequence-defined peptoid oligomers. ucsb.eduescholarship.org This approach involves a two-step iterative cycle: acylation of a resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement reaction with a primary amine submonomer, such as tert-butylamine (B42293), which introduces the side chain. nih.govosti.govescholarship.org

This method allows for the incorporation of a vast array of side chains from hundreds of commercially available primary amines, leading to immense chemical diversity in the resulting peptoid sequence. osti.govucsb.edu The process is efficient, with coupling efficiencies often exceeding 98%, enabling the synthesis of long-chain polypeptoids up to 50 monomers in length. nih.govosti.gov The submonomer method is also compatible with standard Fmoc solid-phase peptide synthesis, allowing for the creation of peptide-peptoid hybrids. ucsb.eduescholarship.org However, due to the significant steric bulk of the tert-butyl group, the synthesis of peptoids containing multiple consecutive N-tert-butyl glycine residues can be challenging on a solid support and may require solution-phase protocols. researchgate.net

Unlike peptides, which typically adopt a trans-amide bond conformation, the tertiary amide bonds in the peptoid backbone can exist in both cis and trans isomers. nih.gov This conformational flexibility can prevent the formation of stable secondary structures. The sterically demanding N-tert-butyl side chain plays a crucial role in controlling this isomerization.

Research has shown that the bulky tert-butyl group effectively forces the adjacent amide bond into the cis conformation. researchgate.netacs.org This steric locking provides a powerful tool for designing peptoids with predictable, well-defined secondary structures. By strategically placing N-tert-butylglycine monomers within a sequence, it is possible to create an alternating pattern of cis and trans amide bonds along the backbone. acs.org Furthermore, it has been demonstrated that homo-oligomers of achiral N-tert-butylglycine can adopt stable helical structures, driven by weak intramolecular interactions, including those specific to the tert-butyl groups. researchgate.net This ability to induce specific conformations is critical for developing functional, folded peptoid-based materials.

Role in Unnatural Amino Acid and Peptide/Peptoid Analogue Synthesis

N-tert-Butylglycine serves as a foundational non-proteogenic amino acid, a category of amino acids not among the 20 canonical protein-building blocks. nih.govmdpi.com These non-canonical amino acids are essential tools for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties such as increased stability and cell permeability. mdpi.comresearchgate.net

The incorporation of N-substituted glycine units, including N-tert-butylglycine, into natural peptide sequences creates peptide-peptoid hybrids. This strategy is used to modulate the structure, function, and therapeutic potential of peptides. The tert-butyl group can be used as a protecting group for various functionalities during peptide synthesis. acs.org For example, the tert-butyloxycarbonyl (Boc) group is a standard protecting group for the α-amino group in solid-phase peptide synthesis. springernature.com

Specialized building blocks derived from N-substituted glycines can be synthesized for direct incorporation into peptides. For example, an N-Boc-N-(2-(tritylthio)ethoxy)glycine building block has been developed for solid-phase synthesis, allowing for the creation of modified peptides for studying processes like ubiquitination. nih.gov The synthesis of peptide-peptoid hybrids can be achieved using standard solid-phase peptide synthesis (SPPS) methods, which are compatible with tert-butyl (tBu) based protection strategies for side chains. mdpi.com This approach allows for the precise placement of N-substituted monomers within a peptide chain, offering a route to novel biomaterials and therapeutics.

N-tert-Butylglycine itself is a non-proteogenic (or non-canonical) amino acid building block. mdpi.com Beyond its direct use, derivatives of tert-butyl glycine serve as versatile intermediates in the synthesis of other, more complex unnatural amino acids. nih.gov For instance, a protected tert-butyl glycine derivative can be selectively alkylated to introduce various side chains, providing access to a wide range of novel amino acid structures. nih.gov

The synthesis and incorporation of non-proteogenic amino acids are vital for protein engineering, drug design, and the creation of novel biomaterials. nih.govnih.gov These building blocks allow scientists to move beyond the limitations of the 20 natural amino acids and design molecules with unique architectures and functionalities. nih.govbitesizebio.com The use of tert-butyl esters is also a common strategy in the synthesis of amino acid building blocks for both standard and inverse direction solid-phase peptide synthesis. google.comnih.gov

| Application Area | Specific Use of N-tert-Butylglycine or Derivative | Outcome/Advantage |

|---|---|---|

| Polypeptoid Synthesis (ROP) | As a comonomer (e.g., in a protected form like tBuO2Pr-NCA) | Creation of well-defined, functional polymers with potential for stimuli-responsive behavior. rsc.orgnsf.gov |

| Polypeptoid Synthesis (Submonomer) | Introduced via tert-butylamine submonomer | Allows for sequence-specific incorporation and control over local backbone conformation. nih.govosti.gov |

| Structural Control in Peptoids | Direct incorporation of N-tert-butylglycine monomer | Forces amide bonds into a cis conformation, enabling the design of stable secondary structures like helices. researchgate.netacs.org |

| Peptide/Peptoid Hybrids | Incorporation into peptide chains via SPPS | Modulates peptide structure and enhances stability against proteolysis. researchgate.netmdpi.com |

| Unnatural Amino Acid Synthesis | As a starting material or intermediate | Provides a scaffold for the synthesis of a diverse range of other non-proteogenic amino acids. nih.gov |

Chiral Ligand and Catalyst Design Utilizing tert-Butylglycine Derivatives

The principles of asymmetric catalysis rely heavily on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction, leading to the preferential formation of one enantiomer over another. While direct research on N-tert-butylglycine sodium as a precursor for chiral ligands is not extensively documented in publicly available literature, the broader class of glycine derivatives is instrumental in the development of chiral catalysts. These derivatives are often employed in the synthesis of chiral phase transfer catalysts, which have shown considerable success in the asymmetric alkylation of glycine substrates to produce unnatural chiral amino acids.

The design of such catalysts often involves the incorporation of a bulky group, like the tert-butyl group, to create a well-defined chiral pocket around the metal center. This steric hindrance is crucial for controlling the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction. For instance, in the asymmetric alkylation of glycine derivatives, chiral phase transfer catalysts derived from cinchona alkaloids have demonstrated high yields and enantiomeric excesses (ee) ranging from 58-88% austinpublishinggroup.com. The catalyst's structure is designed to provide steric screening, preventing the close approach of the counter-ion to three of the four faces of a tetrahedron centered on the bridgehead nitrogen of the alkaloid. This leaves one face sufficiently open for the substrate to interact in a stereocontrolled manner.

The modular nature of many chiral ligands allows for systematic tuning of their steric and electronic properties. This is a key concept in optimizing a catalyst for a specific transformation. While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands have gained prominence, often outperforming their symmetrical counterparts in various metal-catalyzed reactions nih.gov. The tert-butyl group, known for its significant steric bulk, can be strategically incorporated into ligand scaffolds to enhance enantioselectivity by creating a more rigid and defined chiral environment around the metal center researchgate.netchemrxiv.org.

Coordination Chemistry and Ligand Properties of N-tert-Butylglycine

N-tert-Butylglycine as a Bidentate Ligand

In coordination chemistry, a ligand that can bind to a central metal atom through two of its atoms is known as a bidentate ligand libretexts.org. N-substituted glycine derivatives, including N-tert-butylglycine, typically act as bidentate ligands. The coordination to the metal center occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group ubbcluj.ro. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry.

The formation of this chelate ring is a key feature of the coordination chemistry of amino acids and their derivatives. The stability of the resulting metal complex is enhanced by the chelate effect, which is the entropic favorability of replacing two or more monodentate ligands with a single polydentate ligand.

Formation and Characterization of Metal Complexes

Metal complexes of N-modified glycines can be synthesized by reacting the ligand with a metal salt in an appropriate solvent. For instance, complexes of Cu(II), Co(II), and Ni(II) with an N-modified glycine have been prepared by reacting the ligand with the corresponding metal nitrate (B79036) salt in an aqueous solution ubbcluj.ro. The resulting complexes are often microcrystalline solids, stable at room temperature, and soluble in polar organic solvents like methanol (B129727) or DMSO ubbcluj.ro.

The characterization of these metal complexes is typically carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis: This technique is used to determine the molar ratio of the metal to the ligand in the complex. For many N-modified glycine complexes, a 1:2 metal-to-ligand ratio is observed, often with the inclusion of water molecules in the coordination sphere ubbcluj.ro.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The coordination of the carboxylate group to the metal is evidenced by a shift in the asymmetric and symmetric stretching vibrations of the COO- group. The involvement of the amino nitrogen in coordination is also confirmed by shifts in the N-H stretching and bending vibrations.

UV-Vis Spectroscopy: Electronic spectroscopy can provide insights into the geometry of the metal complex. The position and intensity of the d-d electronic transitions are characteristic of the coordination environment around the metal ion.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

The table below summarizes typical characterization data for metal complexes of N-modified glycines, which can be considered analogous to what would be expected for N-tert-butylglycine complexes.

| Technique | Observation | Interpretation |

| Elemental Analysis | Confirms Metal:Ligand:H2O ratio (e.g., 1:2:2) | Stoichiometry of the complex |

| IR Spectroscopy | Shift in ν(COO-) and ν(N-H) bands | Bidentate coordination via carboxylate O and amino N |

| UV-Vis Spectroscopy | d-d transition bands | Suggests coordination geometry (e.g., pseudotetrahedral) |

| Thermal Analysis | Weight loss at specific temperatures | Presence and nature of water molecules (coordinated vs. lattice) |

| ESR Spectroscopy | g-tensor values | Provides information on the local symmetry around the metal ion |

This table is a generalized representation based on data for N-modified glycine complexes.

Structural and Electronic Effects of the tert-Butyl Group on Coordination

The tert-butyl group is known for its significant steric bulk and its ability to influence the structure and reactivity of molecules researchgate.netchemrxiv.org. In the context of N-tert-butylglycine metal complexes, the tert-butyl group is expected to exert notable structural and electronic effects.

Structural Effects:

The primary effect of the bulky tert-butyl group is steric hindrance. This can influence the coordination geometry around the metal center. The large size of the tert-butyl group can restrict the approach of other ligands or solvent molecules to the metal ion, potentially favoring lower coordination numbers. It can also influence the packing of the complex molecules in the solid state. For example, in some nickel allyl complexes, the replacement of a trimethylsilyl (B98337) group with a sterically similar tert-butyl group does not lead to significant structural distortions, suggesting that the coordination sphere can accommodate this bulk acs.org. However, increasing steric bulk on a ligand can also shift the equilibrium between different isomers in solution researchgate.net.

Electronic Effects:

The tert-butyl group is an electron-donating group through an inductive effect. This can increase the electron density on the nitrogen atom of the amino group in N-tert-butylglycine. This increased basicity of the nitrogen donor atom can lead to the formation of stronger metal-nitrogen bonds compared to glycine or N-alkylglycines with less bulky or less electron-donating substituents. The electronic properties of substituents on a ligand can have a significant impact on the properties of the resulting metal complex.

The interplay of these steric and electronic effects can be used to fine-tune the properties of the resulting metal complexes, influencing their stability, reactivity, and potential applications in areas such as catalysis and materials science.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For N-tert-Butylglycine sodium, these calculations can elucidate its stable conformations, electronic characteristics, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules with a good balance of accuracy and computational cost. For N-tert-Butylglycine sodium, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are used to determine the most stable arrangement of atoms in the molecule (geometry optimization).

The electronic structure can be analyzed through various parameters derived from DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.govnist.gov

Mulliken population analysis is another tool used to understand the electronic structure by assigning partial charges to each atom in the molecule. uni-muenchen.delibretexts.orgwikipedia.org This analysis helps in identifying the distribution of electron density and the nature of the ionic bond between the sodium cation and the carboxylate anion.

| Parameter | Description | Typical Calculated Value (Illustrative for Sodium Glycinate) |

|---|---|---|

| Optimized Bond Length (C=O) | The length of the carbon-oxygen double bond in the carboxylate group. | ~1.25 Å |

| Optimized Bond Angle (O-C-O) | The angle between the two oxygen atoms and the carbon atom in the carboxylate group. | ~125° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 7.3 eV |

| Mulliken Charge on Na | Partial charge on the sodium atom. | +0.9 e |

| Mulliken Charge on O (carboxylate) | Partial charge on the oxygen atoms of the carboxylate group. | -0.8 e |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and accuracy compared to DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for calculating energy variables like ionization potential and electron affinity with high precision. nih.gov

The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. These values are crucial for understanding the redox properties of N-tert-Butylglycine sodium. For instance, a high ionization potential indicates that the molecule does not easily lose an electron.

| Parameter | Description | Method | Calculated Value (Illustrative) |

|---|---|---|---|

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | MP2 | ~8.5 eV |

| Electron Affinity | The energy change when an electron is added to the molecule. | MP2 | ~0.2 eV |

Computational methods can simulate spectroscopic data, such as infrared (IR) spectra, which can then be compared with experimental results to confirm the molecular structure. The simulation of an IR spectrum involves calculating the vibrational frequencies of the molecule. nih.gov Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For N-tert-Butylglycine sodium, the simulated IR spectrum would show characteristic peaks for the N-H bond, the C-H bonds of the tert-butyl group, and the symmetric and asymmetric stretching of the carboxylate group. Comparing the calculated frequencies with experimental data helps in the detailed assignment of the spectral bands. vscht.czmsu.edu

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (Illustrative) |

|---|---|---|

| N-H Stretch | Stretching of the nitrogen-hydrogen bond. | ~3350 |

| C-H Stretch (tert-butyl) | Stretching of the carbon-hydrogen bonds in the tert-butyl group. | 2950-3000 |

| COO⁻ Asymmetric Stretch | Asymmetric stretching of the carboxylate group. | ~1600 |

| COO⁻ Symmetric Stretch | Symmetric stretching of the carboxylate group. | ~1400 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional arrangement of atoms in a molecule and how these arrangements change over time and in different environments.

N-tert-Butylglycine, as a derivative of N-substituted glycines (peptoids), can exhibit significant conformational flexibility. nih.gov The rotation around the single bonds in its backbone can lead to different spatial arrangements known as conformers or rotamers. wikipedia.orgnih.gov The bulky tert-butyl group plays a crucial role in restricting this rotation and influencing the preferred conformations.

In solution, the molecule can adopt a range of conformations, and computational methods can predict the relative energies of these conformers to determine the most stable ones. In the solid state, the conformational preferences are also dictated by packing forces and intermolecular interactions within the crystal lattice. Molecular dynamics simulations can be used to explore the conformational landscape of N-tert-Butylglycine derivatives in different environments. purdue.edunih.govscispace.comaip.orgacs.org

Intermolecular interactions are the forces between molecules and are critical in determining the physical properties of a substance in the solid and liquid states. For N-tert-Butylglycine sodium, the primary intermolecular interactions include ionic interactions between the sodium cation and the carboxylate anion, as well as hydrogen bonding. jchemrev.comjchemrev.comnih.gov

The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. Computational studies can quantify the strength of these hydrogen bonds and analyze their role in the crystal packing of N-tert-Butylglycine sodium. Understanding these interactions is essential for predicting the crystal structure and properties such as melting point and solubility.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Future research is increasingly focused on developing environmentally friendly and efficient methods for synthesizing N-tert-Butylglycine and its derivatives. A primary area of investigation is the adoption of green chemistry principles. This involves utilizing water as a solvent to minimize the use of toxic organic solvents. acs.org For instance, a green synthesis approach for N-substituted glycine (B1666218) derivatives has been demonstrated by reacting an alkyl amine with chloroacetic acid in water, offering a safer and more sustainable pathway. acs.org

Further research aims to streamline the industrial production of key intermediates like tert-butyl glycinate (B8599266). Traditional methods have struggled with the direct synthesis from glycine. google.com However, newer processes are being developed that use glycine and ethyl tert-butyl ester with an acid catalyst, which simplifies the synthesis steps, shortens the process, and reduces waste, making it more suitable for large-scale industrial production. google.com The optimization of these routes to improve yield, reduce costs, and ensure environmental friendliness remains a critical goal for future work.

Exploration of Novel Polymeric Architectures and Materials

The incorporation of N-substituted glycine derivatives into polymers is a rapidly growing field. These polymers, known as polypeptoids, are isomers of polypeptides and exhibit unique properties due to the side chains being attached to the nitrogen atom rather than the alpha-carbon. Research into the polymerization of N-substituted glycines, such as N-butyl glycine, has led to the creation of copolypeptoids with tunable properties. acs.org

Future work will likely focus on creating novel polymeric architectures with precisely controlled sequences and compositions. For example, the statistical copolymerization of Sarcosine-NPC with N-butyl glycine-NPC (NBG-NPC) has been shown to produce random copolypeptoids. acs.org These materials can exhibit properties like lower critical solution temperatures (LCST), making them responsive to temperature changes. acs.org The exploration of block copolymers and other complex architectures using N-tert-Butylglycine as a monomer could lead to new "smart" materials for applications in drug delivery, tissue engineering, and diagnostics. Further investigation into acid-promoted polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs) in polar solvents is also a promising avenue for creating well-defined polypeptoids with high molecular weights. acs.org

Advanced Applications in Bio-Inspired Chemistry and Molecular Tools

The structure of N-tert-Butylglycine, as a non-natural amino acid, makes it an intriguing building block in bio-inspired chemistry. The bulky tert-butyl group can enforce specific conformations and provide steric shielding, properties that are highly valuable in designing synthetic molecules that mimic biological functions.

Future research is anticipated to explore the use of N-tert-Butylglycine in the synthesis of peptidomimetics, synthetic protein ligands, and molecular scaffolds. By incorporating this compound, researchers can design molecules with enhanced stability against enzymatic degradation. The development of synthetic models of enzymes and receptors is another promising area. The unique steric and electronic properties of the N-tert-butyl group can be harnessed to create specific binding pockets or catalytic sites, advancing our understanding of biological processes and providing tools for chemical biology.

Further Elucidation of Stereochemical Control in Reactions Involving N-tert-Butylglycine

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in chemical synthesis, particularly for bioactive compounds. The tert-butyl group in N-tert-Butylglycine and related structures, such as N-tert-butanesulfinyl imines, plays a crucial role in directing the stereochemical outcome of reactions.

An important area for future research is the deeper understanding and exploitation of this steric influence. For example, in the zinc-mediated allylation of chiral N-tert-butanesulfinyl imines, the tert-butyl group allows for highly diastereoselective synthesis of chiral homoallylic amines. nih.gov Remarkably, tuning the reaction conditions can lead to a complete reversal of stereoselectivity, providing access to different stereoisomers from the same starting material. nih.gov Future studies will likely focus on expanding the scope of such reactions, developing new chiral auxiliaries based on the N-tert-butyl motif, and applying this knowledge to the asymmetric synthesis of complex natural products and pharmaceuticals. A deeper understanding of how factors like nucleophilicity and solvent polarity interact with the steric hindrance of the tert-butyl group will be key to predictable and high-yield stereoselective synthesis. nih.gov

Integration of Computational Design with Experimental Synthesis in N-tert-Butylglycine Chemistry

The synergy between computational chemistry and experimental synthesis is set to revolutionize the development of new molecules and materials based on N-tert-Butylglycine. Computational tools are increasingly used for the de novo design of synthetic enzymes and for planning complex synthetic routes. nih.gov

Future research will see a greater integration of these computational approaches. Algorithms for retrosynthetic planning can design efficient synthetic pathways to N-tert-Butylglycine derivatives and entire compound libraries. rsc.orgnih.gov This is particularly valuable in drug discovery for generating and optimizing lead compounds. nih.gov Furthermore, computational modeling can predict the properties of novel polymers incorporating N-tert-Butylglycine, guiding experimental efforts toward materials with desired characteristics. researchgate.net By modeling factors like active-site geometry, protein dynamics, and intermolecular interactions, researchers can rationally design N-tert-Butylglycine-containing molecules for specific applications, accelerating the discovery and development process. nih.govmdpi.com

Q & A

Basic: What are the standard protocols for synthesizing N-tert-Butylglycine sodium with high purity?

Methodological Answer:

The synthesis typically involves alkylation of glycine derivatives with tert-butyl halides in alkaline media, followed by sodium salt formation. Key steps include:

- Reagent Selection : Use tert-butanol derivatives (e.g., tert-butyl bromide) for alkylation under controlled pH (8–10) to avoid side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) ensures high purity. Monitor purity via thin-layer chromatography (TLC) .

- Characterization : Confirm sodium counterion presence via flame photometry or ion chromatography .

Basic: Which analytical techniques are essential for confirming the structural integrity of N-tert-Butylglycine sodium?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify tert-butyl group integration (δ ~1.2 ppm for tert-butyl protons) and glycine backbone .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode to detect the [M-Na] ion .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and sodium content to validate stoichiometry .

Basic: How should researchers assess the stability of N-tert-Butylglycine sodium under varying experimental conditions?

Methodological Answer:

Design stability studies with:

- Environmental Stressors : Expose the compound to light (UV-vis), temperature (4°C to 40°C), and humidity (40–80% RH) over 14–30 days .

- Analytical Monitoring : Use HPLC with UV detection (λ = 210–220 nm) to track degradation products. Compare retention times with synthetic standards .

- Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius plots for thermal stability) .

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing N-tert-Butylglycine sodium?

Methodological Answer:

Address contradictions via:

- Cross-Validation : Compare NMR data with computational models (e.g., density functional theory for predicted chemical shifts) .

- Isotopic Labeling : Synthesize N-labeled glycine derivatives to confirm backbone assignments in complex spectra .

- Collaborative Analysis : Share raw data (e.g., crystallographic files) with repositories or peers for independent validation .

Advanced: What experimental strategies can elucidate the reactivity of N-tert-Butylglycine sodium with biomolecules in vitro?

Methodological Answer:

Employ mechanistic studies:

- Kinetic Assays : Monitor reaction rates with amino acids (e.g., cysteine) via stopped-flow spectrophotometry at physiological pH (7.4) .

- Mass Spectrometry : Use high-resolution LC-MS to identify adducts (e.g., tert-butyl-glycine-cysteine conjugates) .

- Control Experiments : Include competitive inhibitors (e.g., free glycine) to distinguish specific vs. nonspecific interactions .

Advanced: What factors should be considered when optimizing the synthesis of N-tert-Butylglycine sodium for scalable research applications?

Methodological Answer:

Optimization requires balancing efficiency and reproducibility:

- Solvent Systems : Test green solvents (e.g., ethanol/water mixtures) to improve yield and reduce waste .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Scalability Metrics : Track space-time yield (STY) and process mass intensity (PMI) to assess feasibility for pilot-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.